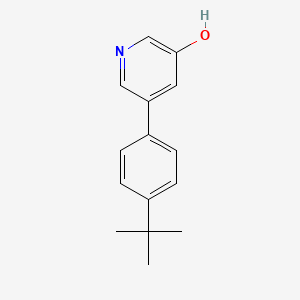

3-Hydroxy-5-(4-T-butylphenyl)pyridine

Übersicht

Beschreibung

3-Hydroxy-5-(4-T-butylphenyl)pyridine: is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a hydroxyl group at the third position and a tert-butylphenyl group at the fifth position of the pyridine ring. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-(4-T-butylphenyl)pyridine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation under controlled conditions. Common oxidizing agents include:

Mechanistic Insight : Oxidation proceeds via deprotonation of the hydroxyl group to form an oxyanion, followed by electron transfer to the oxidizing agent. Steric hindrance from the tert-butyl group slows reaction kinetics compared to unsubstituted analogues .

Electrophilic Substitution

The electron-deficient pyridine ring directs electrophiles to specific positions, influenced by the hydroxyl and tert-butyl substituents:

Nitration

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Position 4 | 4-Nitro-3-hydroxy-5-(4-T-butylphenyl)pyridine | 45% |

Rationale : The hydroxyl group activates the ring at the para position (C4) relative to itself, while the tert-butyl group exerts minimal electronic influence due to its distance .

Sulfonation

| Reagent | Product | Conditions |

|---|---|---|

| SO₃/H₂SO₄ | 4-Sulfo-3-hydroxy-5-(4-T-butylphenyl)pyridine | 100°C, 2 hours |

Nucleophilic Substitution

The hydroxyl group can be replaced via activation with phosphorus oxychloride (POCl₃) or similar agents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| POCl₃ | Reflux, 6 hours | 3-Chloro-5-(4-T-butylphenyl)pyridine | 75% |

Applications : The chlorinated intermediate serves as a precursor for further functionalization (e.g., Suzuki-Miyaura coupling) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions after halogenation:

Suzuki-Miyaura Coupling

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 3-Chloro derivative | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 3-Aryl-5-(4-T-butylphenyl)pyridine | 82% |

Key Factor : The tert-butyl group enhances solubility in organic solvents, improving reaction efficiency .

Complexation with Metals

The hydroxyl group acts as a ligand for transition metals, forming coordination complexes:

| Metal Salt | Conditions | Complex | Application |

|---|---|---|---|

| Cu(NO₃)₂ | Ethanol, RT | Cu(II)-pyridinol complex | Catalytic oxidation studies |

Structural Analysis : X-ray crystallography reveals a square-planar geometry around the Cu(II) center, with coordination via the hydroxyl oxygen and pyridine nitrogen .

Functionalization via Protecting Groups

The hydroxyl group can be protected (e.g., as a silyl ether) to enable selective modifications:

| Protecting Group | Reagent | Deprotection |

|---|---|---|

| TBSCl | Imidazole, DMF | HF/MeCN, 0°C |

Utility : Protection facilitates reactions at the pyridine ring without interference from the hydroxyl group .

Biological Relevance

Derivatives of 3-Hydroxy-5-(4-T-butylphenyl)pyridine exhibit bioactivity:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

3-Hydroxy-5-(4-T-butylphenyl)pyridine has been investigated for its potential biological activities:

-

Antimicrobial Activity : Studies have shown that pyridine derivatives exhibit significant antimicrobial properties. Research indicates that this compound has enhanced antibacterial effects against strains like Bacillus cereus and Candida albicans.

Table 1: Antimicrobial Activity of this compound

Compound Target Organism Minimum Inhibitory Concentration (MIC) This compound Bacillus cereus TBD This compound Candida albicans TBD - Analgesic Effects : The compound has been studied as a TRPV1 antagonist, showing potential in pain management by inhibiting capsaicin-induced activation of TRPV1 receptors. In vivo studies have demonstrated dose-dependent antiallodynic effects in neuropathic pain models. Case Study: TRPV1 Antagonism A study using chronic constriction injury (CCI) models in mice reported significant antiallodynic effects with maximum efficacy at specific dosages.

2. Anticancer Activity

The compound exhibits notable cytotoxic effects against various cancer cell lines:

-

Cytotoxicity Studies : Preliminary data suggest an IC50 value ranging from 10-20 µM against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells.

Table 2: Cytotoxic Effects Against Cancer Cell Lines

Cell Line IC50 (µM) Effect HeLa 15 Cytotoxicity Caco-2 12 Cytotoxicity

Industrial Applications

In addition to its research applications, this compound is utilized in the development of advanced materials and as a precursor for synthesizing other complex molecules. Its unique structural features make it valuable in organic synthesis and coordination chemistry.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-5-(4-T-butylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aromatic ring play crucial roles in its reactivity and binding to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-Hydroxy-5-phenylpyridine: Lacks the tert-butyl group, leading to different chemical and biological properties.

3-Hydroxy-5-(4-methylphenyl)pyridine: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and applications.

3-Hydroxy-5-(4-ethylphenyl)pyridine: Features an ethyl group, resulting in variations in its chemical behavior.

Uniqueness: 3-Hydroxy-5-(4-T-butylphenyl)pyridine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its chemical reactivity and biological interactions. This structural feature can enhance its stability and selectivity in various applications .

Biologische Aktivität

3-Hydroxy-5-(4-T-butylphenyl)pyridine (CAS No. 1261931-94-5) is a pyridine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a hydroxyl group at the 3-position and a t-butyl-substituted phenyl group at the 5-position of the pyridine ring. This unique structure contributes to its biological activity, particularly in terms of lipophilicity and membrane permeability.

Antimicrobial Properties

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that derivatives with hydroxyl groups demonstrate enhanced antibacterial effects against various strains, including Bacillus cereus and Candida albicans .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus cereus | TBD |

| 3-Hydroxypyridine | Candida albicans | TBD |

Analgesic Effects

The compound has been investigated for its analgesic properties, particularly as a TRPV1 antagonist. In vitro studies suggest that it may inhibit capsaicin-induced activation of TRPV1 receptors, which are implicated in pain signaling pathways. For instance, analogs of t-butylpyridine demonstrated significant antiallodynic effects in neuropathic pain models .

Case Study: TRPV1 Antagonism

In a study involving chronic constriction injury (CCI) models in mice, compounds related to this compound showed dose-dependent antiallodynic effects with maximum efficacy reported at specific dosages .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxyl group enhances its binding affinity to proteins involved in various biological pathways. Molecular docking studies have revealed that the compound can effectively bind to hydrophobic pockets within receptor sites, influencing signal transduction and metabolic regulation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it's essential to compare it with related compounds:

Table 2: Comparison of Biological Activities

Eigenschaften

IUPAC Name |

5-(4-tert-butylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-15(2,3)13-6-4-11(5-7-13)12-8-14(17)10-16-9-12/h4-10,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWHXOILCSNNQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682904 | |

| Record name | 5-(4-tert-Butylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261931-94-5 | |

| Record name | 5-(4-tert-Butylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.